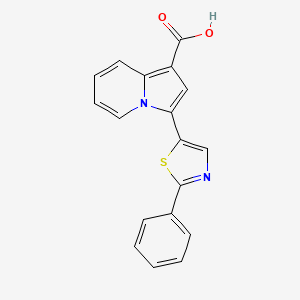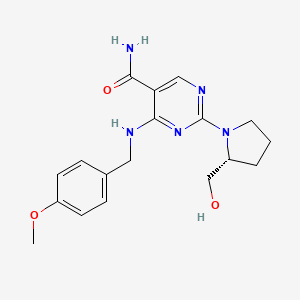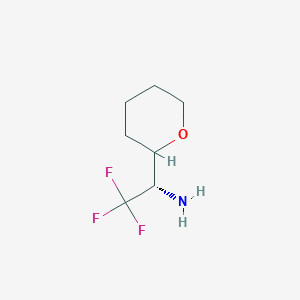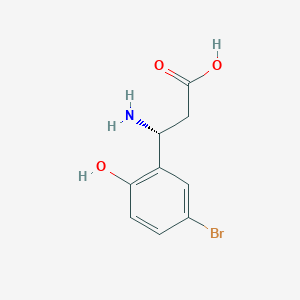
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a bromine atom and a hydroxyl group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenylpropanoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the (3R)-enantiomer. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-Amino-3-(5-bromo-2-oxophenyl)propanoic acid.
Reduction: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.
Substitution: 3-Amino-3-(5-azido-2-hydroxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interaction studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine atom may enhance its binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different binding affinities and biological activities.
3-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
3-Amino-3-(5-methyl-2-hydroxyphenyl)propanoic acid: Contains a methyl group instead of bromine, potentially altering its steric and electronic properties.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and binding interactions. This unique feature may contribute to its specific biological activities and applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
MSPXYAMOMRDXEZ-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




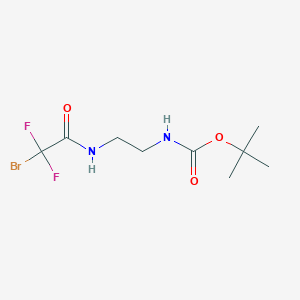
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)


![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)

![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)

![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
